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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine-5-

carboxylic acid

Cat. No.: B1288937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Azaindole-5-carboxylic acid, a heterocyclic compound featuring a fused pyrrolopyridine ring

system, is a valuable building block in medicinal chemistry and drug discovery. Its structural

similarity to indole allows it to act as a bioisostere, potentially mimicking tryptophan in biological

systems, while the additional nitrogen atom in the pyridine ring imparts unique electronic

properties, influencing its reactivity, solubility, and binding interactions with macromolecular

targets. This technical guide provides a comprehensive overview of the spectroscopic

characterization of 7-azaindole-5-carboxylic acid, offering a foundational dataset and detailed

experimental protocols for its analysis. A thorough understanding of its spectroscopic signature

is paramount for quality control, structural confirmation, and for elucidating its role in various

chemical and biological processes.

Physicochemical Properties
Basic physicochemical data for 7-azaindole-5-carboxylic acid is essential for its handling and

use in experimental setups.
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Property Value Source

Molecular Formula C₈H₆N₂O₂ N/A

Molecular Weight 162.15 g/mol N/A

Appearance
White to off-white crystalline

powder
N/A

Melting Point 250-260 °C (decomposes) N/A

Solubility

Slightly soluble in water;

soluble in organic solvents like

DMSO and ethanol

N/A

Spectroscopic Data
The following sections detail the key spectroscopic data for 7-azaindole-5-carboxylic acid,

presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 7-

azaindole-5-carboxylic acid in solution.

¹H NMR Spectrum:

A commercially available ¹H NMR spectrum of 7-azaindole-5-carboxylic acid provides a

preliminary look at its proton signals.[1] While detailed assignments are not provided with the

spectrum, typical chemical shift regions for related azaindole structures can be used for

tentative assignments.

¹³C NMR Spectroscopy:

While a dedicated ¹³C NMR spectrum for 7-azaindole-5-carboxylic acid is not readily available

in the reviewed literature, data from the closely related 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

offers insight into the expected chemical shifts.[2] The carbonitrile derivative shows signals at δ

149.51, 146.12, 133.11, 128.57, 119.62, 119.16, 101.75, and 101.16 ppm in acetonitrile-d3.[2]
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The carboxylic acid carbon in the target molecule is expected to appear in the range of 165-

185 ppm.

¹H NMR (Tentative Assignments) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~12.0-13.0 (br s) -COOH

~11.0-12.0 (br s) N1-H

~8.5-8.8 (d) H4

~8.0-8.3 (d) H6

~7.4-7.6 (dd) H2

~6.5-6.7 (dd) H3

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of 7-azaindole-5-carboxylic acid is expected to show characteristic

absorption bands related to the π-π* transitions of the aromatic system. While specific data for

the 5-carboxylic acid derivative is scarce, related 7-azaindole compounds exhibit absorption

maxima in the UV region.

Parameter Value Solvent

λmax Data not available N/A

Molar Absorptivity (ε) Data not available N/A

Fluorescence Spectroscopy
The fluorescence properties of 7-azaindole derivatives are of significant interest due to their

potential as molecular probes. The fluorescence of the 7-azaindole core is known to be

sensitive to the local environment.
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Parameter Value Solvent

Excitation Maximum (λex) Data not available N/A

Emission Maximum (λem) Data not available N/A

Quantum Yield (Φ) Data not available N/A

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies. The IR spectrum of 7-azaindole-5-carboxylic acid will be characterized

by the vibrations of the carboxylic acid, the N-H bond of the pyrrole ring, and the aromatic C-H

and C=C/C=N bonds.

Wavenumber (cm⁻¹) Assignment Intensity

~3300-2500
O-H stretch (carboxylic acid

dimer)
Broad, Strong

~3100 N-H stretch (pyrrole) Medium

~1700 C=O stretch (carboxylic acid) Strong

~1600-1450
C=C and C=N stretching

(aromatic rings)
Medium-Strong

~1400 O-H bend (in-plane) Medium

~1300-1200 C-O stretch (carboxylic acid) Medium

~920 O-H bend (out-of-plane, dimer) Broad, Medium

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data.

Synthesis of 7-Azaindole-5-carboxylic acid
7-Azaindole-5-carboxylic acid can be synthesized from 5-cyano-7-azaindole.[3][4][5]
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Procedure:

Dissolve 5-cyano-7-azaindole in ethanol.

Add a 10% aqueous solution of potassium hydroxide.

Heat the reaction mixture at 90 °C for 48 hours.

Cool the reaction to room temperature.

Adjust the pH to 6 with 10% HCl.

Dilute with ethyl acetate and separate the layers.

The product can be further purified by recrystallization.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 7-azaindole-5-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse (e.g., zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-15 ppm

Data Acquisition (¹³C NMR):
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Spectrometer: 100 MHz or higher

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade

solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mM).

Prepare a series of dilutions from the stock solution to determine molar absorptivity.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record a baseline with the solvent in both the sample and reference cuvettes.

Measure the absorbance of the sample solutions from 200 to 400 nm.

Fluorescence Spectroscopy
Sample Preparation:

Prepare a dilute solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade

solvent (e.g., ethanol) to avoid inner filter effects (absorbance at excitation wavelength <

0.1).

Data Acquisition:

Use a spectrofluorometer.

Determine the optimal excitation wavelength by scanning the excitation spectrum while

monitoring the emission at an estimated emission maximum.
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Record the emission spectrum by exciting the sample at its absorption maximum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid 7-azaindole-5-carboxylic acid powder directly onto the ATR

crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect the spectrum over the range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan.

Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the complete spectroscopic

characterization of 7-azaindole-5-carboxylic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of 7-azaindole-5-

carboxylic acid.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

7-azaindole-5-carboxylic acid. While a complete set of experimentally determined quantitative

data remains to be fully compiled in the scientific literature, the information and protocols

presented here offer a robust framework for researchers working with this important

heterocyclic compound. The provided data tables, based on available spectra and analysis of

related structures, serve as a valuable reference point. The detailed experimental protocols will

enable the consistent and reproducible acquisition of high-quality spectroscopic data,

facilitating further research and development in areas where 7-azaindole-5-carboxylic acid is a

key molecular component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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